molecular formula C22H22Cl2N2O2S2 B11679188 (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11679188
M. Wt: 481.5 g/mol
InChI Key: POGASECKCSTUIU-KEBDBYFISA-N
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Description

The compound (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and a diethylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone core.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with a benzaldehyde derivative under basic conditions to introduce the benzylidene group.

    Attachment of the Dichlorobenzyl Group: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base to attach the dichlorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield benzyl derivatives.

Scientific Research Applications

(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and diethylamino groups contribute to its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

Molecular Formula

C22H22Cl2N2O2S2

Molecular Weight

481.5 g/mol

IUPAC Name

(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22Cl2N2O2S2/c1-4-26(5-2)17-9-7-14(10-20-21(27)25(3)22(29)30-20)19(12-17)28-13-15-6-8-16(23)11-18(15)24/h6-12H,4-5,13H2,1-3H3/b20-10+

InChI Key

POGASECKCSTUIU-KEBDBYFISA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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